molecular formula C21H23N5O2 B5343188 N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide

N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide

Cat. No. B5343188
M. Wt: 377.4 g/mol
InChI Key: YNJQXCKJIIKPDL-UHFFFAOYSA-N
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Description

N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential application in the treatment of various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide is not fully understood. However, several studies have suggested that this compound acts by inhibiting various cellular processes, including DNA synthesis and cell division. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, this compound has also been reported to have antimicrobial activity against various microorganisms, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide in lab experiments is its potential application in the treatment of various diseases. This compound has shown promising results in the treatment of cancer and infectious diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.

Future Directions

There are several future directions for the research on N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide. One of the future directions is the development of more potent analogs of this compound. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound. Furthermore, the potential application of this compound in the treatment of other diseases, including viral infections, should be investigated. Finally, the mechanism of action of this compound should be further elucidated to better understand its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in the treatment of various diseases, including cancer and infectious diseases. The synthesis method of this compound is well-established, and its potential application in scientific research is significant. Further studies are needed to determine the optimal dosage and potential side effects of this compound. Additionally, the development of more potent analogs of this compound and investigation of its potential application in the treatment of viral infections should be explored.

Synthesis Methods

The synthesis of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide involves the reaction of 4-acetyl-1-piperazine with 4-nitrophenylhydrazine to form 4-(4-acetyl-1-piperazinyl)phenylhydrazine. This intermediate is then reacted with 2-(1H-benzimidazol-1-yl)acetic acid to form this compound. The synthesis of this compound has been reported in several scientific journals, and the procedure is well-established.

Scientific Research Applications

N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide has shown promising results in the treatment of various diseases, including cancer and infectious diseases. Several scientific studies have reported the potential use of this compound as an anticancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, this compound has also been reported to have antimicrobial activity against various microorganisms, including bacteria and fungi.

properties

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(benzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-16(27)24-10-12-25(13-11-24)18-8-6-17(7-9-18)23-21(28)14-26-15-22-19-4-2-3-5-20(19)26/h2-9,15H,10-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJQXCKJIIKPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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